

Protocol for Assessing Target Engagement of Shp2-IN-27

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Compound of Interest

Compound Name: Shp2-IN-27

Cat. No.: B12363898

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Introduction

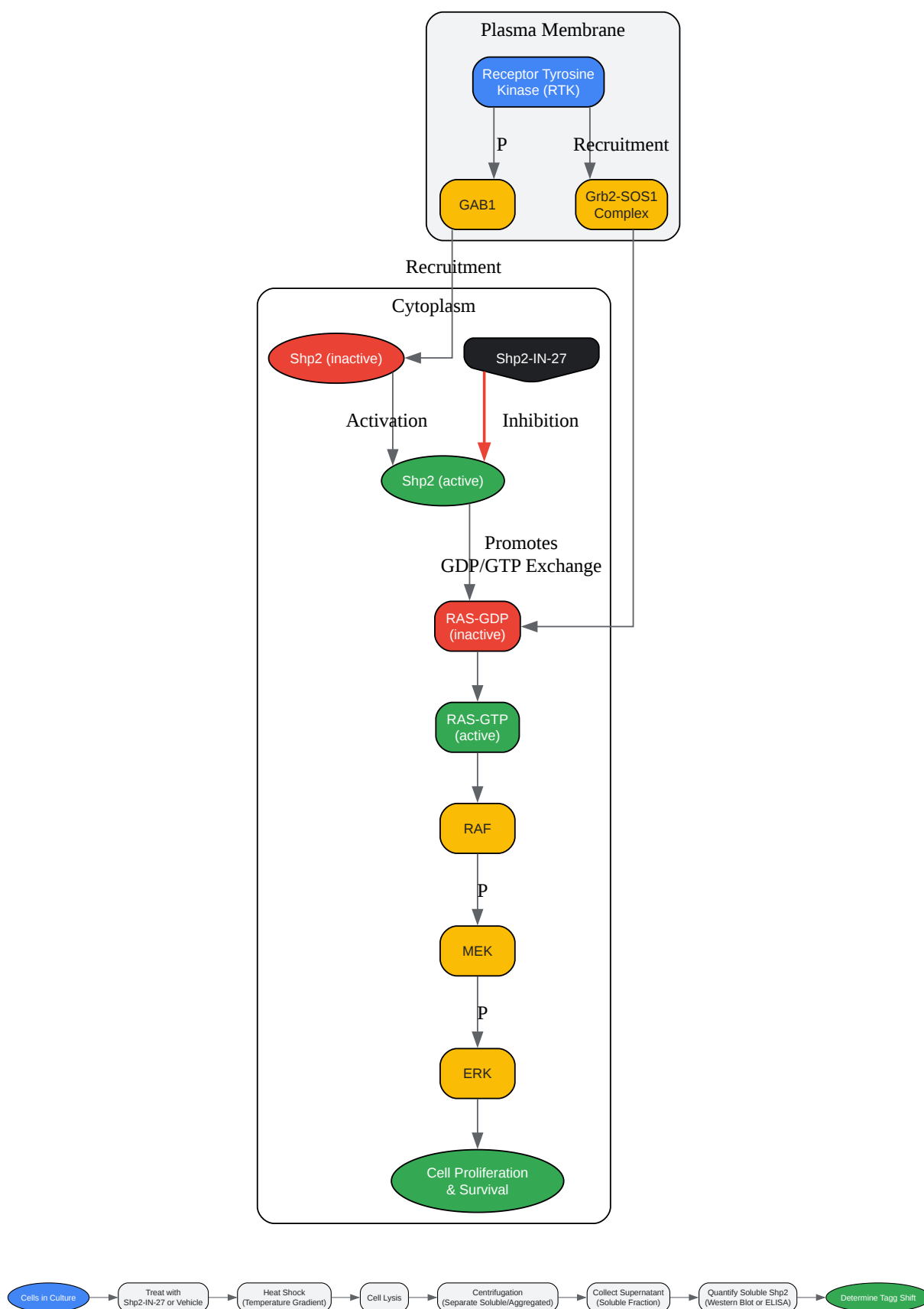
Shp2 (Src homology region 2 domain-containing phosphatase 2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling. It is a key component of the RAS-MAPK pathway, which is essential for cell growth, differentiation, and survival. Dysregulation of Shp2 activity is implicated in various cancers and developmental disorders, making it a prime target for therapeutic intervention.

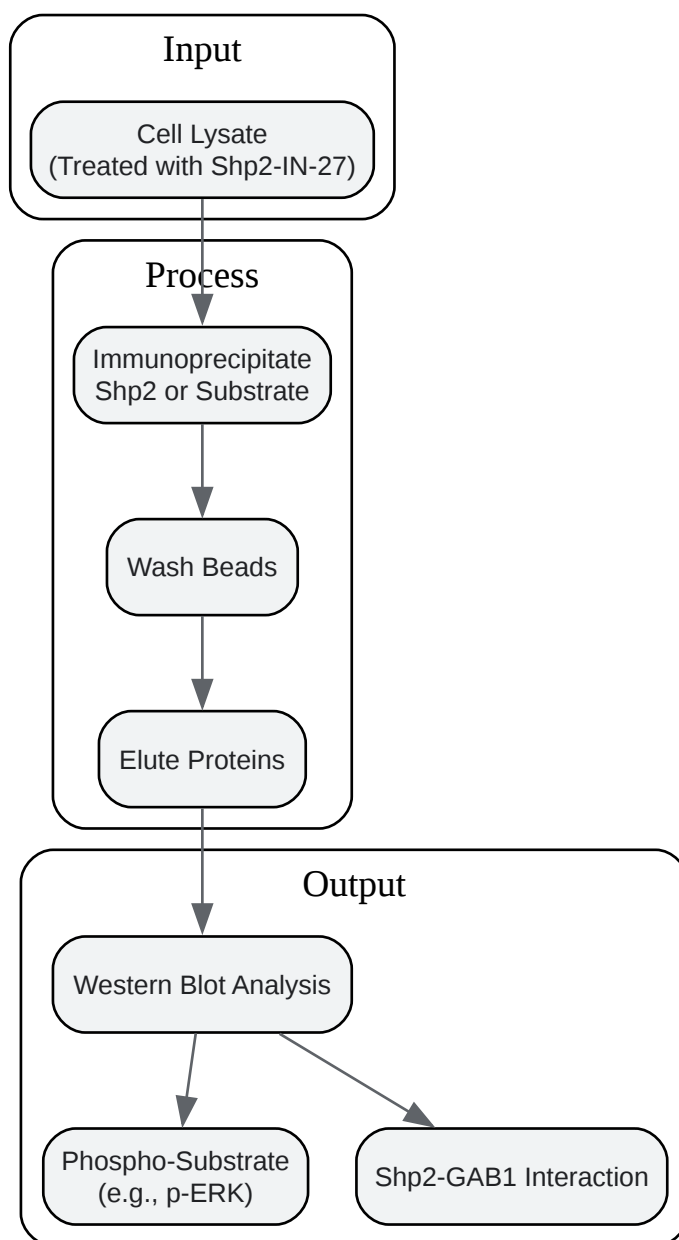
Shp2-IN-27 is an allosteric inhibitor of Shp2. Unlike orthosteric inhibitors that target the active site, allosteric inhibitors bind to a different site on the protein, inducing a conformational change that locks the enzyme in an inactive state. This can offer greater selectivity and improved pharmacological properties.

This document provides detailed protocols for assessing the target engagement of **Shp2-IN-27** in both biochemical and cellular contexts. These protocols are designed to be a comprehensive guide for researchers in academic and industrial settings. While specific quantitative data for **Shp2-IN-27** is not publicly available, this document uses data from the well-characterized allosteric Shp2 inhibitor, SHP099, as a representative example to illustrate data presentation and interpretation.

Shp2 Signaling Pathway

Shp2 is a critical positive regulator of the RAS/MAPK signaling cascade. Upon stimulation by growth factors (e.g., EGF, FGF), receptor tyrosine kinases (RTKs) become phosphorylated. The adaptor protein Grb2 binds to the phosphorylated RTK and recruits the guanine nucleotide exchange factor SOS1. Shp2 is recruited to the complex via binding to phosphorylated docking proteins like GAB1. Activated Shp2 dephosphorylates specific substrates, which ultimately leads to the activation of RAS and the downstream MAPK cascade (RAF-MEK-ERK), promoting cell proliferation and survival.





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